molecular formula C20H14N4O5S B2803075 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide CAS No. 866050-86-4

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide

Cat. No.: B2803075
CAS No.: 866050-86-4
M. Wt: 422.42
InChI Key: HDOTXQMXLPACCV-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide is a complex organic compound characterized by its unique structure, which includes isoindole, thiazole, and nitrobenzene moieties

Mechanism of Action

Target of Action

Similar compounds have been found to interact withmetabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.

Mode of Action

This compound acts as a positive allosteric modulator of mGluR5 . It potentiates the activation of mGluR5 by glutamate, a primary excitatory neurotransmitter in the brain. The compound enhances the receptor’s response to glutamate, leading to increased signal transmission .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 1,3-dioxo-1,3-dihydro-2H-isoindole with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and pressures to optimize reaction yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution on the thiazole ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide lies in its combination of isoindole, thiazole, and nitrobenzene moieties, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and interactions with various molecular targets.

Properties

IUPAC Name

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c25-17(12-5-7-14(8-6-12)24(28)29)22-20-21-13(11-30-20)9-10-23-18(26)15-3-1-2-4-16(15)19(23)27/h1-8,11H,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOTXQMXLPACCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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